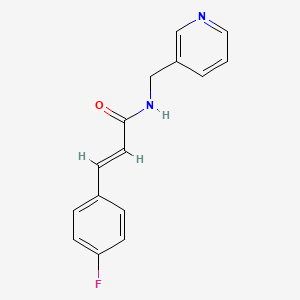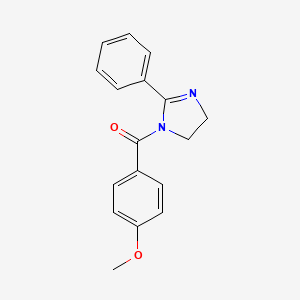
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide, also known as FPMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPMA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been shown to inhibit the activity of several enzymes and proteins, including topoisomerase II, cyclin-dependent kinases, and Akt signaling pathway, which are involved in DNA replication, cell cycle progression, and cell survival. Additionally, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been found to induce oxidative stress and DNA damage in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been shown to exhibit selective toxicity towards cancer cells, with minimal effect on normal cells. This is likely due to the differential expression of certain proteins and enzymes in cancer cells that are targeted by 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide. Additionally, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been found to induce changes in the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and DNA repair. These changes can lead to the inhibition of cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, which allows for lower doses and reduced toxicity to normal cells. Additionally, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide can be easily synthesized using a one-pot reaction method, making it a cost-effective option for drug development. However, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy. Furthermore, the mechanism of action of 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood, which can hinder its development as a therapeutic agent.
Zukünftige Richtungen
Future research on 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide should focus on elucidating its mechanism of action and identifying its molecular targets in cancer cells. This can lead to the development of more potent and selective derivatives of 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide with improved efficacy and reduced toxicity. Additionally, the potential applications of 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide in other diseases, such as inflammation and infection, should be explored. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide should be investigated.
Synthesemethoden
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide can be synthesized using a one-pot reaction method that involves the condensation of 4-fluoroacetophenone, pyridine-3-carboxaldehyde, and acryloyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide. The purity and yield of the product can be improved by using column chromatography and recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-proliferative and cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has also been reported to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase-mediated signaling pathway. Furthermore, 3-(4-fluorophenyl)-N-(3-pyridinylmethyl)acrylamide has been found to inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-14-6-3-12(4-7-14)5-8-15(19)18-11-13-2-1-9-17-10-13/h1-10H,11H2,(H,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSXTDNPFWAZQI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-phenyl)-N-pyridin-3-ylmethyl-acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)
![{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5723943.png)


![3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5723978.png)
![2-{[(4-chlorobenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5723980.png)
![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5723989.png)
![[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5723994.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5724005.png)

![2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5724019.png)